Cas no 860296-14-6 (3-chloro-4-fluoro-2-hydroxybenzoic acid)

3-chloro-4-fluoro-2-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-chloro-4-fluoro-2-hydroxybenzoic acid
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- インチ: 1S/C7H4ClFO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,(H,11,12)
- InChIKey: YIDVBRXGZCXGFH-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(F)C(Cl)=C1O
計算された属性
- せいみつぶんしりょう: 189.9832998g/mol
- どういたいしつりょう: 189.9832998g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-chloro-4-fluoro-2-hydroxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537331-250mg |
3-Chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 98% | 250mg |
¥8151.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537331-1g |
3-Chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 98% | 1g |
¥15675.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537331-5g |
3-Chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 98% | 5g |
¥47040.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-500MG |
3-chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 95% | 500MG |
¥ 4,184.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-100MG |
3-chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 95% | 100MG |
¥ 1,570.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-100mg |
3-chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 95% | 100mg |
¥1714.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-500mg |
3-chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 95% | 500mg |
¥4565.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-5.0g |
3-chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 95% | 5.0g |
¥18810.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-1.0g |
3-chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 95% | 1.0g |
¥6270.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90819-250.0mg |
3-chloro-4-fluoro-2-hydroxybenzoic acid |
860296-14-6 | 95% | 250.0mg |
¥2508.0000 | 2024-08-02 |
3-chloro-4-fluoro-2-hydroxybenzoic acid 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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3-chloro-4-fluoro-2-hydroxybenzoic acidに関する追加情報
Introduction to 3-chloro-4-fluoro-2-hydroxybenzoic acid (CAS No. 860296-14-6)
3-chloro-4-fluoro-2-hydroxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 860296-14-6, is a significant compound in the realm of pharmaceutical and chemical research. This benzoic acid derivative features a unique structural configuration, incorporating both chloro and fluoro substituents alongside a hydroxyl group, which endows it with distinct chemical properties and potential applications in medicinal chemistry.
The molecular structure of 3-chloro-4-fluoro-2-hydroxybenzoic acid consists of a benzene ring substituted at the 3-position with a chlorine atom, at the 4-position with a fluorine atom, and at the 2-position with a hydroxyl group. This specific arrangement imparts reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxyl) groups allows for diverse chemical transformations, making it a versatile building block in organic synthesis.
In recent years, 3-chloro-4-fluoro-2-hydroxybenzoic acid has garnered attention in the development of novel pharmaceutical agents. Its structural motifs are often explored in the design of compounds targeting specific biological pathways. For instance, the halogenated aromatic system is frequently encountered in drug candidates due to its ability to interact favorably with biological targets such as enzymes and receptors. The hydroxyl group further enhances its potential as a pharmacophore, enabling hydrogen bonding interactions that are crucial for drug-receptor binding affinity.
One of the most compelling aspects of 3-chloro-4-fluoro-2-hydroxybenzoic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop intermediates for various therapeutic classes, including anticancer agents, anti-inflammatory drugs, and antimicrobial compounds. The halogen atoms, particularly the fluoro substituent, are known to influence metabolic stability and bioavailability, making them attractive features in drug design. Consequently, derivatives of 3-chloro-4-fluoro-2-hydroxybenzoic acid have been investigated for their potential to enhance pharmacokinetic profiles.
Recent studies have highlighted the compound's utility in the synthesis of kinase inhibitors, which are critical in targeted cancer therapy. The combination of chloro and fluoro groups in 3-chloro-4-fluoro-2-hydroxybenzoic acid facilitates the introduction of these motifs into kinase inhibitor structures, improving binding affinity to ATP pockets on target enzymes. Additionally, modifications at the hydroxyl position have been explored to enhance solubility and reduce toxicity, aligning with modern drug development paradigms that prioritize patient safety and efficacy.
The pharmaceutical industry has also shown interest in 3-chloro-4-fluoro-2-hydroxybenzoic acid for its potential applications in non-small cell lung cancer (NSCLC) therapy. Emerging research suggests that compounds derived from this scaffold can modulate pathways involved in tumor growth and progression. The structural features of 3-chloro-4-fluoro-2-hydroxybenzoic acid allow for selective interactions with key proteins implicated in NSCLC pathogenesis, offering a promising avenue for developing next-generation therapeutics.
Beyond oncology, 3-chloro-4-fluoro-2-hydroxybenzoic acid has been explored in the context of infectious diseases. Its derivatives exhibit inhibitory activity against certain bacterial enzymes, demonstrating potential as antimicrobial agents. The fluoro-substituted benzoic acids are particularly noteworthy for their ability to disrupt bacterial metabolic pathways without significant toxicity to host cells. This property makes them attractive candidates for further development into novel antibiotics.
The synthesis of 3-chloro-4-fluoro-2-hydroxybenzoic acid itself is an area of active interest among synthetic chemists. Multiple routes have been reported, ranging from traditional organic transformations to more modern catalytic methods. These synthetic strategies not only provide access to the compound but also serve as models for developing efficient methodologies applicable to other halogenated aromatic compounds. Advances in green chemistry have also influenced these synthetic approaches, emphasizing sustainability and reducing hazardous byproducts.
In conclusion,3-chloro-4-fluoro-2-hydroxybenzoic acid (CAS No. 860296-14-6) represents a structurally intriguing and functionally versatile compound with significant implications for pharmaceutical research and development. Its unique combination of substituents makes it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and synthetic methodologies for this compound,3-chloro-4-fluoro-2-hydroxybenzoic acid is poised to remain a cornerstone in medicinal chemistry innovation.
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